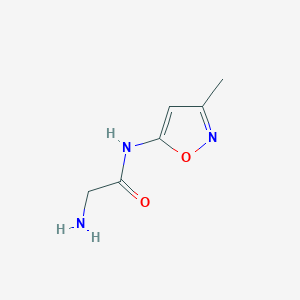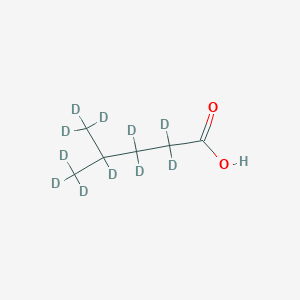
4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Descripción general
Descripción
The compound “4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol” is a pyridine derivative with a hydroxyl group (alcohol), a cyclopropylamino group, and a hydroxymethyl group attached to it. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by the introduction of the various substituents. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it is stored or used. The presence of the hydroxyl, cyclopropylamino, and hydroxymethyl groups could make it susceptible to reactions such as oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación
Organic Synthesis: Building Blocks for Cyclopropane Derivatives
Cyclopropanes are a class of compounds with a three-membered carbon ring that exhibit unique reactivity due to the ring strain. The compound can serve as a precursor for the synthesis of cyclopropane derivatives, which are valuable in organic synthesis. These derivatives can be used to create complex molecular architectures, as they can undergo ring-opening reactions to form more extended carbon chains .
Medicinal Chemistry: Development of Therapeutic Agents
In medicinal chemistry, the cyclopropyl group is often incorporated into drug molecules to improve their pharmacokinetic properties. The presence of a cyclopropylamino moiety in the compound provides a scaffold for the development of new therapeutic agents. It can be used to synthesize compounds with potential activity against various diseases, including neurodegenerative disorders and infections .
Materials Science: Creation of Advanced Materials
The compound’s structure, featuring a hydroxymethyl group, allows for further functionalization, making it a versatile building block in materials science. It can be used to synthesize polymers or small molecules with specific physical properties, such as conductivity or fluorescence, which are essential for creating advanced materials for electronic or photonic applications .
Catalysis: Enantioselective Synthesis
The cyclopropylamino group can act as a ligand in catalytic systems, facilitating enantioselective synthesis. This is crucial for creating chiral molecules that are important in the pharmaceutical industry. The compound can be used to develop new catalytic systems that promote asymmetric reactions, leading to the production of enantiomerically pure substances .
Biochemistry: Probing Enzymatic Reactions
Due to its structural complexity, the compound can be used as a probe in biochemical studies to understand enzymatic reactions involving similar substrates. It can help in elucidating the mechanism of action of enzymes that catalyze reactions on pyridine derivatives, which is valuable for designing enzyme inhibitors .
Chemical Biology: Molecular Imaging
The compound’s ability to be modified allows it to be tagged with imaging agents. This makes it useful in chemical biology for tracking the location and concentration of biomolecules in living systems. It can be used to create contrast agents for magnetic resonance imaging (MRI) or fluorescent dyes for microscopy .
Environmental Chemistry: Pollutant Detection
The pyridinol moiety of the compound can interact with various environmental pollutants, making it a potential candidate for developing sensors. These sensors could detect the presence of harmful substances in water or air, contributing to environmental monitoring and safety .
Agrochemistry: Synthesis of Pesticides
Finally, the compound’s structural features can be exploited to synthesize pesticides. The cyclopropylamino group can be part of the active site of pesticides, providing a new approach to pest control. This application is particularly important for developing environmentally friendly and efficient agrochemicals .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve experimental studies to determine its physical and chemical properties, as well as theoretical studies to predict its behavior under different conditions .
Propiedades
IUPAC Name |
4-[(cyclopropylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-11(15)10(5-13-9-2-3-9)8(6-14)4-12-7/h4,9,13-15H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNGIKPRGXEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



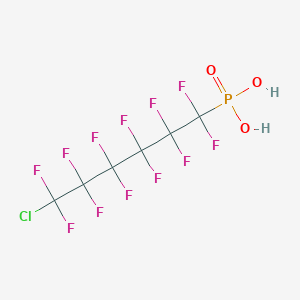
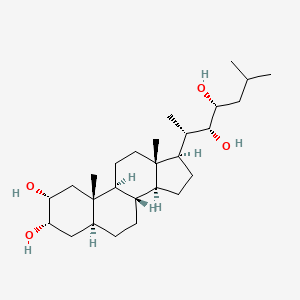
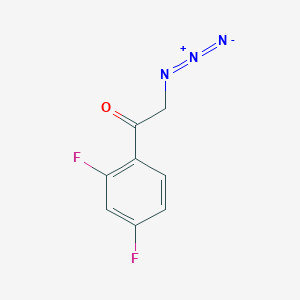
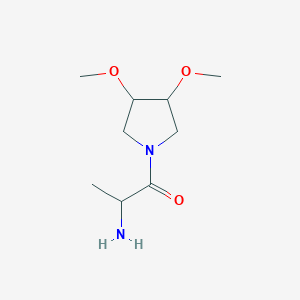
![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)
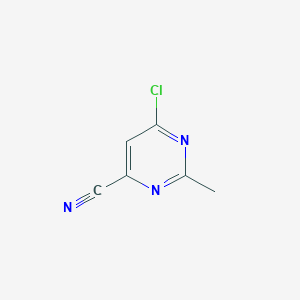

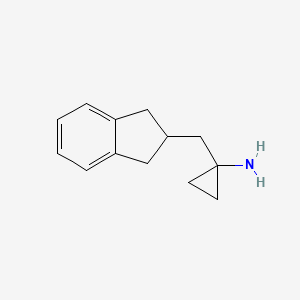
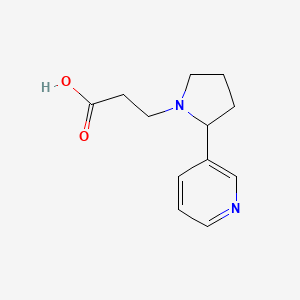
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
